Limited Comparative Evidence for 4-Fluorophenyl vs. 4-Chlorophenyl Acetamide Analogs in In-Silico Physicochemical Profiling
At the time of this analysis, no primary research papers, patents, or authoritative databases were identified that contain head-to-head biological activity data for N-(2,4-dimethoxypyrimidin-5-yl)-2-(4-fluorophenyl)acetamide versus its closest analogs. The available quantitative data are limited to computed physicochemical descriptors from PubChem [1]. By computational comparison, the target compound (4-fluorophenyl) has an XLogP3-AA of 1.7, a topological polar surface area (TPSA) of 73.3 Ų, and a molecular weight of 291.28 g/mol [1]. A closely related analog, N-(2,4-dimethoxypyrimidin-5-yl)-2-(4-chlorophenyl)acetamide, differs by substitution of F → Cl, which would predictably increase XLogP by approximately 0.2–0.5 log units and alter TPSA minimally, based on well-established halogen substituent constants from the medicinal chemistry literature. No empirically measured logP, solubility, or permeability data were found for either compound in publicly accessible, non-excluded sources.
| Evidence Dimension | Computed XLogP3-AA (lipophilicity) / TPSA / MW |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7; TPSA = 73.3 Ų; MW = 291.28 g/mol (computed by PubChem) |
| Comparator Or Baseline | N-(2,4-dimethoxypyrimidin-5-yl)-2-(4-chlorophenyl)acetamide (not explicitly sourced; physicochemical values estimated from class-level halogen substituent trends) |
| Quantified Difference | Estimated ΔXLogP ≈ +0.2 to +0.5 (F → Cl); ΔTPSA ≈ minimal; ΔMW ≈ +8 Da |
| Conditions | Computed descriptors from PubChem [1]; comparator values are class-level estimates based on well-known halogen π and steric parameters |
Why This Matters
For procurement decisions where lipophilicity-driven membrane permeability or nonspecific binding is a concern, the 4-fluorophenyl congener offers a lower-lipophilicity alternative to the 4-chlorophenyl analog, which may be relevant for CNS or cellular fragment screening campaigns, though empirical confirmation is lacking.
- [1] PubChem. N-(2,4-dimethoxypyrimidin-5-yl)-2-(4-fluorophenyl)acetamide. PubChem CID 71807584. National Center for Biotechnology Information. Accessed April 2026. View Source
